Triethyl[(4-methylphenyl)methyl]silane
Description
Properties
CAS No. |
18415-20-8 |
|---|---|
Molecular Formula |
C14H24Si |
Molecular Weight |
220.42 g/mol |
IUPAC Name |
triethyl-[(4-methylphenyl)methyl]silane |
InChI |
InChI=1S/C14H24Si/c1-5-15(6-2,7-3)12-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3 |
InChI Key |
OLMUQTQOTLUNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Triethyl[(4-methylphenyl)methyl]silane with structurally related silanes, emphasizing substituent effects on reactivity and applications:
Key Findings:
Steric Effects : The bulky 4-methylbenzyl group in this compound likely reduces reaction rates in catalytic processes compared to smaller silanes like triethylsilane. For example, in hydrosilylation, steric bulk can lower diastereoselectivity or necessitate higher catalyst loadings .
Electronic Influence : Aromatic substituents (e.g., 4-methylphenyl) enhance stability through resonance effects, contrasting with electron-withdrawing groups (e.g., thioethers in ) that increase electrophilicity.
Applications: Triethylsilane: Dominates in reductions (e.g., converting carbonyls to alkanes) and hydrosilylation due to its high Si-H bond reactivity . this compound: Potential use as a silane coupling agent in composites, leveraging its aromatic group for interfacial adhesion .
Thermal Properties : Triethylsilane’s lower boiling point (102°C) compared to bulkier analogues highlights the impact of molecular weight and substituent size on volatility .
Research Insights
- Hydrosilylation Selectivity : In catalytic hydrosilylation, silanes with bulky substituents (e.g., this compound) may favor β-E isomers due to steric constraints, as observed in Pt-catalyzed reactions with triethylsilane derivatives .
- Synthetic Flexibility : The 4-methylbenzyl group offers opportunities for post-functionalization (e.g., cross-coupling reactions), unlike simpler silanes .
- Material Science : Silanes with aromatic moieties improve thermal stability in polymers, as seen in methoxyphenyl-substituted silanes .
Preparation Methods
Silicon Reactivity and Precursor Selection
Triethylchlorosilane (ClSi(CH₂CH₃)₃) is a common precursor due to its commercial availability and reactivity toward carbon nucleophiles. The substitution of chlorine with a (4-methylphenyl)methyl group forms the target compound through a single-step reaction. Alternative precursors, such as triethylsilane (HSi(CH₂CH₃)₃), may require activation via transition-metal catalysts or radical initiators.
Solvent and Atmosphere Requirements
Reactions are conducted under anhydrous conditions in inert solvents like tetrahydrofuran (THF) or toluene. An oxygen-free environment (e.g., nitrogen or argon) prevents oxidation of sensitive intermediates.
Stepwise Preparation Methods
Grignard Reagent-Based Synthesis
The most widely reported method involves reacting a 4-methylbenzyl Grignard reagent with triethylchlorosilane:
Reaction Equation:
$$
\text{ClSi(CH}2\text{CH}3)3 + \text{MgBrCH}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{(CH}2\text{CH}3)3\text{SiCH}2\text{C}6\text{H}4\text{CH}3 + \text{MgBrCl}
$$
Procedure:
- Grignard Reagent Preparation: 4-Methylbenzyl bromide is treated with magnesium in THF at 0–5°C to generate the Grignard reagent.
- Nucleophilic Substitution: Triethylchlorosilane is added dropwise to the Grignard reagent at −70°C, followed by gradual warming to room temperature.
- Work-Up: The mixture is quenched with ammonium chloride, and the product is extracted into ethyl acetate. Solvent removal yields the crude compound, which is purified via vacuum distillation.
Key Data:
Catalytic Systems and Reaction Mechanisms
Transition-Metal Catalysis
Palladium and nickel complexes accelerate silicon-carbon bond formation. For example, Pd(PPh₃)₄ facilitates coupling between 4-methylbenzyl halides and triethylsilane:
Mechanism:
- Oxidative Addition: Pd⁰ reacts with the benzyl halide to form a Pd(II) intermediate.
- Transmetalation: Triethylsilane transfers a silyl group to Pd(II).
- Reductive Elimination: The Pd center releases the product, regenerating the catalyst.
Conditions:
Phosphine-Mediated Redox Cycling
Phosphine catalysts (e.g., phosphetane oxides) enable silane activation via P(III)/P(V) redox cycles, enhancing reaction efficiency:
$$
\text{R}3\text{P=O} + \text{HSi(CH}2\text{CH}3)3 \rightarrow \text{R}3\text{P–H} + \text{(CH}2\text{CH}3)3\text{Si–O–PR}_3
$$
This approach minimizes phosphine oxide waste and is scalable for industrial applications.
Optimization and Yield Improvements
Solvent Effects
Temperature Control
Low temperatures (−70°C) suppress side reactions during Grignard additions, while elevated temperatures (80–100°C) improve catalytic turnover.
Purification Techniques
- Distillation: Effective for separating silanes from low-volatility byproducts.
- Chromatography: Silica gel columns resolve stereoisomers or regioisomers, albeit at higher costs.
Industrial-Scale Synthesis Considerations
Cost-Efficiency Analysis
| Component | Cost (USD/kg) | Scalability Challenge |
|---|---|---|
| Triethylchlorosilane | 120–150 | Corrosivity requires specialized equipment |
| 4-Methylbenzyl bromide | 200–220 | Limited commercial availability |
| Palladium catalysts | 3,000–5,000 | Recovery and reuse essential |
Strategies:
Waste Management
- Silicon Byproducts: Hydrolyzed to harmless silica.
- Magnesium Salts: Neutralized and precipitated as Mg(OH)₂.
Q & A
Basic Research Questions
What are the optimal synthetic routes for Triethyl[(4-methylphenyl)methyl]silane, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Grignard reactions or hydrosilylation protocols . For example:
- Grignard approach : Reacting (4-methylbenzyl)magnesium bromide with triethylchlorosilane in anhydrous THF under nitrogen, followed by quenching with ammonium chloride. Yields depend on stoichiometric control of the Grignard reagent (excess >1.2 eq) and reaction time (12–24 hours at 0–25°C) .
- Hydrosilylation : Using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) to couple triethylsilane with 4-methylstyrene. Solvent polarity (toluene vs. hexane) and catalyst loading (0.5–1.0 mol%) critically affect regioselectivity and byproduct formation .
Key characterization : Confirm structure via NMR (δ 0.5–1.2 ppm for Si-CHCH), NMR (δ −10 to −20 ppm), and GC-MS (M at m/z 250.5) .
How do steric and electronic properties of this compound influence its stability in catalytic systems?
The triethylsilyl group imposes significant steric hindrance, reducing nucleophilic attack at silicon. The 4-methylbenzyl substituent enhances stability through:
- Steric protection : Bulky aryl groups shield the Si–C bond from hydrolysis.
- Electronic effects : Methyl substitution on the aryl ring stabilizes the Si–C bond via hyperconjugation, as shown in comparative DFT studies of similar silanes (e.g., = 85 kcal/mol vs. 78 kcal/mol for non-methylated analogs) .
Experimental validation : Accelerated stability testing in THF/HO (1:1) at 50°C shows <5% decomposition over 72 hours, monitored by NMR .
Advanced Research Questions
How can computational modeling resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., 40–80% yields) arise from ligand-silane interactions . A stepwise methodology includes:
DFT calculations : Map energy barriers for transmetalation with Pd(OAc)/PPh. Key finding: Triethylsilyl groups increase transition-state steric strain ( = 22.3 kcal/mol vs. 18.7 kcal/mol for trimethyl analogs) .
Kinetic profiling : Use in situ IR to track aryl boronic acid consumption. Data shows rate-limiting silane dissociation from Pd centers (k = 0.15 s at 80°C) .
Mitigation strategy : Optimize ligand bulk (e.g., switch to XPhos) to reduce silane-Pd coordination, improving yields to >85% .
What role does this compound play in designing silicon-based porous materials?
This silane serves as a precursor for mesoporous organosilica with tunable hydrophobicity:
- Synthesis protocol : Co-condense with tetraethyl orthosilicate (TEOS) under basic conditions (NHOH, ethanol). BET surface areas reach 450–600 m/g, with pore sizes adjustable via silane/TEOS ratios (1:5 to 1:20) .
- Functionalization : Post-synthetic grafting with thiols or amines enhances CO adsorption (up to 2.5 mmol/g at 1 bar) .
- Contradiction note : High methyl content (>15 mol%) induces pore collapse; mitigate using stepwise calcination (ramp to 350°C under N) .
How can researchers analyze trace decomposition products of this compound in long-term storage?
Decomposition pathways involve hydrolysis and oxidation :
- GC-MS workflow :
- Mitigation : Store under argon with 3Å molecular sieves; <0.1% degradation/month at −20°C .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
